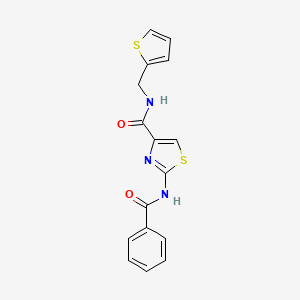

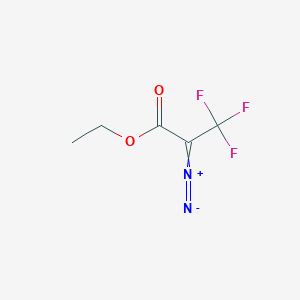

![molecular formula C18H24N2O2 B2808770 4-[(4-Ethyl-1-piperazinyl)methyl]-5,7-dimethyl-1-benzopyran-2-one CAS No. 900284-01-7](/img/structure/B2808770.png)

4-[(4-Ethyl-1-piperazinyl)methyl]-5,7-dimethyl-1-benzopyran-2-one

Vue d'ensemble

Description

This compound is a type of coumarin . It has the molecular formula C18H24N2O2 and an average mass of 300.396 .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C18H24N2O2/c1- 4- 19- 5- 7- 20 (8- 6- 19) 12- 15- 11- 17 (21) 22- 16- 10- 13 (2) 9- 14 (3) 18 (15) 16/h9- 11H,4- 8,12H2,1- 3H3 . The SMILES string is CCN1CCN (CC1)CC2=CC (=O)OC3=CC (=CC (=C23)C)C .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds also demonstrated significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in effectiveness, and were identified as potent MRSA and VRE inhibitors (Mekky & Sanad, 2020).

Antifungal and DNA Gyrase Inhibition

- A series of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole derivatives were synthesized and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, and antitubercular activity. Among these, certain compounds exhibited promising inhibitor activities with minimal cytotoxic effects in eukaryotic cells, suggesting their potential as therapeutic agents against tuberculosis (Reddy et al., 2014).

Antiplatlet and Anti-inflammatory Properties

- The synthesis and biological evaluation of antiplatelet 2-aminochromones, including 2-morpholinylchromones, were described. Modification of certain groups led to the discovery of potent inhibitors of ADP-induced platelet aggregation. Some derivatives showed potential in preventing platelet-dependent thrombus formation in dogs without hemodynamic effects, indicating their potential as antiplatelet agents (Morris et al., 1993).

Potential Therapeutic Applications

- A new series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were synthesized as potential therapeutic agents for Alzheimer’s disease. Enzyme inhibition activity against butyrylcholinesterase enzyme was performed, revealing that some derivatives showed excellent IC50 values, suggesting their potential therapeutic effect as targets for Alzheimer’s disease (Hussain et al., 2016).

Mécanisme D'action

Target of Action

It’s structurally related to a class of compounds known as benzanilides , which are known to interact with various biological targets.

Mode of Action

Based on its structural similarity to benzanilides, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Benzanilides and related compounds are known to modulate various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (300396) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

Based on its structural similarity to benzanilides, it may exert a variety of biological effects depending on its specific targets .

Propriétés

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-5,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)12-15-11-17(21)22-16-10-13(2)9-14(3)18(15)16/h9-11H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHYEUXZPBRNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=O)OC3=CC(=CC(=C23)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

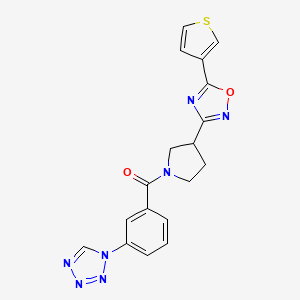

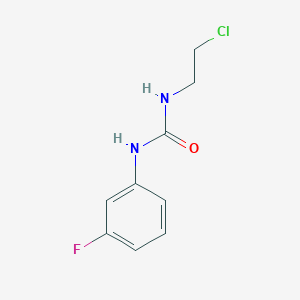

![(E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2808693.png)

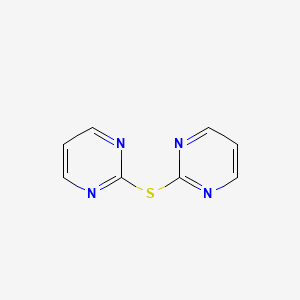

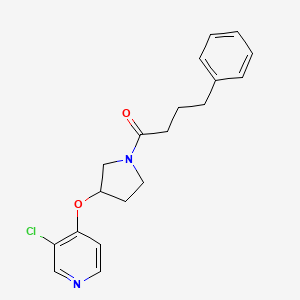

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)

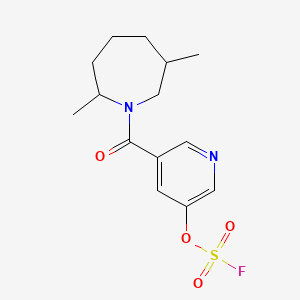

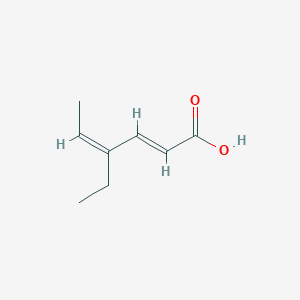

![2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione](/img/structure/B2808703.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2808704.png)

![N-(1-cyano-1-methylpropyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2808707.png)

![2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2808709.png)